1,3-Benzothiazole-2,6-diamine hydrochloride
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Overview
Description
1,3-Benzothiazole-2,6-diamine hydrochloride is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazole-2,6-diamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of catalysts such as piperidine in ethanol solvent, and the reaction is usually carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2,6-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is used at ambient temperature for intramolecular cyclization.
Reduction: Sodium borohydride is used under mild conditions.
Substitution: Halogens and nucleophiles are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which have significant biological and industrial applications .
Scientific Research Applications
1,3-Benzothiazole-2,6-diamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity.
2-Arylbenzothiazole: Used as radioactive amyloid imaging agents and anticancer agents.
Uniqueness
1,3-Benzothiazole-2,6-diamine hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications. Its ability to inhibit DprE1 and its versatility in chemical reactions set it apart from other benzothiazole derivatives .
Properties
Molecular Formula |
C7H8ClN3S |
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Molecular Weight |
201.68 g/mol |
IUPAC Name |
1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,8H2,(H2,9,10);1H |
InChI Key |
VMUURHFLHYXMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N.Cl |
Origin of Product |
United States |
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